molecular formula C11H10FNO2 B1613011 1-(4-Fluorobenzyl)pyrrolidine-2,5-dione CAS No. 86386-65-4

1-(4-Fluorobenzyl)pyrrolidine-2,5-dione

Cat. No. B1613011
CAS RN: 86386-65-4
M. Wt: 207.2 g/mol
InChI Key: UWLXBKCBVKMPAD-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)pyrrolidine-2,5-dione is a chemical compound with the molecular formula C11H10FNO2 and a molecular weight of 207.20 . It is used for research purposes .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, including 1-(4-Fluorobenzyl)pyrrolidine-2,5-dione, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of 1-(4-Fluorobenzyl)pyrrolidine-2,5-dione consists of a pyrrolidine ring attached to a fluorobenzyl group . The exact mass of the molecule is 207.07000 .


Chemical Reactions Analysis

While specific chemical reactions involving 1-(4-Fluorobenzyl)pyrrolidine-2,5-dione are not detailed in the search results, pyrrolidine derivatives are known to be versatile in chemical reactions .


Physical And Chemical Properties Analysis

The predicted melting point of 1-(4-Fluorobenzyl)pyrrolidine-2,5-dione is 158.74°C, and its predicted boiling point is approximately 399.8°C at 760 mmHg . The predicted density is approximately 1.3 g/cm3, and the predicted refractive index is n20D 1.58 .

Scientific Research Applications

Chemical Synthesis and Molecular Structure

The compound 1-(4-Fluorobenzyl)pyrrolidine-2,5-dione and its derivatives are key scaffolds in organic chemistry, involved in the synthesis of various substances. A study on the conversion of 3,4-Dihydroxypyrrolidine-2,5-Dione to Maleimide revealed the importance of pyrrolidine-2,5-dione derivatives in organic synthesis and drug development. The transformation of these compounds, facilitated by the tosyloxy (-OTs) group, provides insight into the synthesis of maleimides, a compound structurally related to 1-(4-Fluorobenzyl)pyrrolidine-2,5-dione (Yan et al., 2018). Additionally, the crystal and molecular structure of similar compounds, like 1′-Benzyl-8-(4-fluorobenzyl)-8-azaspiro[bicyclo-[3.2.1]octane-3,4′-imidazolidine]-2′,5′-dione, have been explored to understand their chemical properties and potential applications (Manjunath et al., 2011).

Medicinal Chemistry and Drug Development

The derivatives of pyrrolidine-2,5-dione exhibit significant roles in medicinal chemistry. Research has highlighted the synthesis and application of various derivatives for medicinal purposes. For instance, the study on the synthesis and bioactivity of novel (Z,E)-1-(substituted phenyl)-3-[α-(alkyloxyimino)benzylidene]pyrrolidine-2,4-dione derivatives has shown that these compounds have inhibitory activity against certain plant species, indicating their potential as bioactive compounds (Zheng et al., 2011).

Antioxidant and Anticancer Properties

1-(4-Fluorobenzyl)pyrrolidine-2,5-dione derivatives have also been studied for their antioxidant and anticancer properties. A particular study on the synthesis, crystal structure, anti-cancer, anti-inflammatory, antioxidant, and quantum chemical studies of 4-(pyrrolidine-2,5‑dione‑1-yl)phenol showed that the compound exhibits significant anti-inflammatory and anticancer activities, indicating its potential in therapeutic applications (Zulfiqar et al., 2021).

Corrosion Inhibition

Interestingly, derivatives of pyrrolidine-2,5-dione, such as 1H-pyrrole-2,5-dione derivatives, have been investigated for their corrosion inhibition properties. These compounds have shown effectiveness in inhibiting the corrosion of carbon steel in hydrochloric acid medium, demonstrating their potential in industrial applications (Zarrouk et al., 2015).

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO2/c12-9-3-1-8(2-4-9)7-13-10(14)5-6-11(13)15/h1-4H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWLXBKCBVKMPAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70626392
Record name 1-[(4-Fluorophenyl)methyl]pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70626392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorobenzyl)pyrrolidine-2,5-dione

CAS RN

86386-65-4
Record name 1-[(4-Fluorophenyl)methyl]pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70626392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Freshly ground potassium carbonate, K2CO3 (31 g, 225 mmol) was added to dry acetone (200 ml) in a 3-necked flask equipped with drying tube, condenser, and mechanical stirrer. Succinimide (7.43 g, 75 mmol) and 4-fluorobenzylbromide (11.21 mL, 90 mmol) were added. The mixture was refluxed for 19 hours and filtered through Celite. Acetone was removed under vacuum, diluted with EtOAc, washed with saturated aqueous sodium bicarbonate and also with brine, dried (MgSO4), filtered and concentrated to give crude. Crude product was chromatographed (EtOAc/Hexane) on silica gel to give N-4-fluorobenzyl-succinimide 1 as white solid (13.22 g, 85%). 1H NMR (CDCl3) δ 7.4 (dd, 2H), 7.0 (t, 2H), 4.6 (s, 1H), 2.7 (s, 4 H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
7.43 g
Type
reactant
Reaction Step Two
Quantity
11.21 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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